

1-Benzhydryl-3-iodoazetidine structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

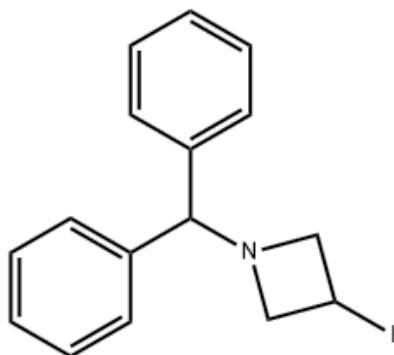
Compound of Interest

Compound Name: **1-Benzhydryl-3-iodoazetidine**

Cat. No.: **B139217**

[Get Quote](#)

Technical Guide: 1-Benzhydryl-3-iodoazetidine


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzhydryl-3-iodoazetidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed synthetic protocol.

Compound Identification

1-Benzhydryl-3-iodoazetidine is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The benzhydryl group (diphenylmethyl) at the nitrogen atom provides steric bulk and influences the molecule's overall properties. The iodine atom at the 3-position serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions.

Chemical Structure:

IUPAC Name: 1-(diphenylmethyl)-3-iodoazetidine[1]

Synonyms:

- N-Benzhydryl-3-iodoazetidine[1]
- Azetidine, 1-(diphenylmethyl)-3-iodo-[1]
- 3-Iodo-N-benzhydrylazetidine[1]
- 1-Diphenylmethyl-3-iodoazacyclobutane[1]

Physicochemical Data

A summary of the key quantitative data for **1-Benzhydryl-3-iodoazetidine** is presented below. Specific physical properties such as melting point and boiling point are not readily available in published literature.

Property	Value	Source
CAS Number	125735-40-2	[1]
Molecular Formula	C ₁₆ H ₁₆ IN	[1]
Molecular Weight	349.21 g/mol	[1]

Experimental Protocols

The synthesis of **1-Benzhydryl-3-iodoazetidine** can be achieved via a two-step process starting from benzhydrylamine and epichlorohydrin. The first step involves the formation of the

precursor, 1-benzhydrylazetidin-3-ol, which is subsequently iodinated.

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A common method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichlorohydrin followed by cyclization.

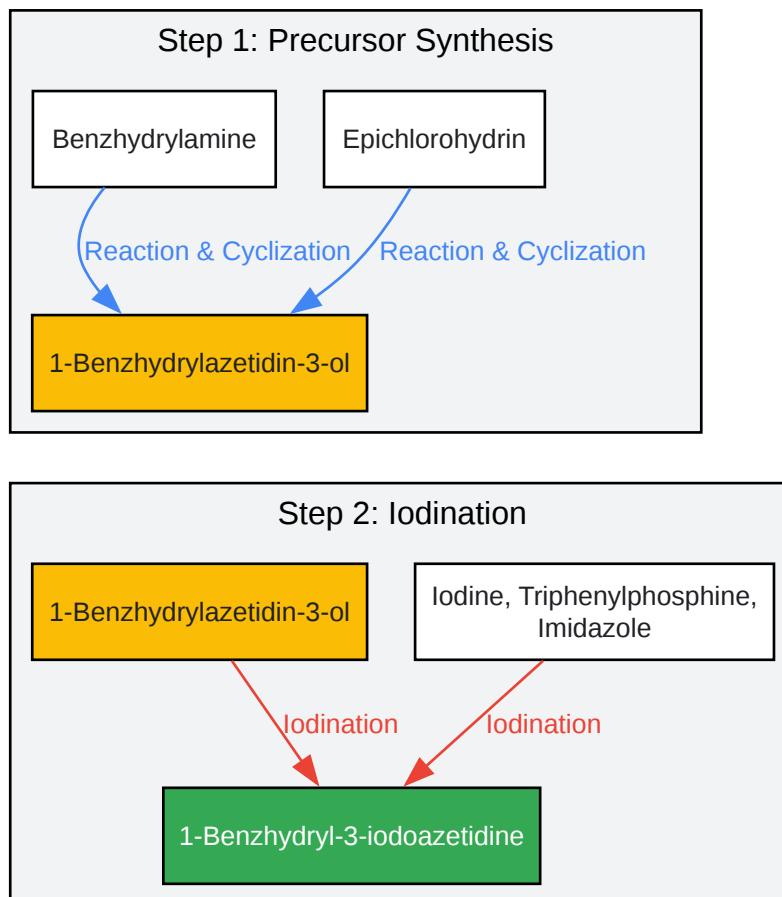
Procedure:

- Prepare a solution of benzhydrylamine in an appropriate organic solvent (e.g., ethanol, propanol).
- Slowly add epichlorohydrin to the solution while maintaining a controlled temperature, typically between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is generally around 1:1.3.
- The reaction mixture is stirred for an extended period (e.g., 48-72 hours) at room temperature, followed by a period of reflux to drive the cyclization.
- The resulting 1-benzhydryl-3-hydroxylazetidine can be isolated and purified. For the hydrochloride salt, the reaction mixture can be treated with hydrochloric acid to precipitate the product as white crystals.

Iodination of 1-Benzhydrylazetidin-3-ol

While a specific protocol for the iodination of 1-benzhydrylazetidin-3-ol is not detailed in the provided search results, a general procedure can be adapted from the synthesis of structurally similar compounds like 1-Boc-3-iodoazetidine. This reaction typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source.

Proposed Procedure:


- Dissolve 1-benzhydrylazetidin-3-ol in an appropriate aprotic solvent (e.g., toluene, dichloromethane).
- To this solution, sequentially add imidazole, triphenylphosphine, and iodine. These reagents form a phosphonium iodide intermediate which facilitates the conversion of the alcohol to the iodide.

- The reaction mixture is heated (e.g., to 100°C) for a period to ensure complete conversion.
- Upon completion, the reaction is cooled to room temperature and quenched, for instance, by pouring it into an aqueous sodium bicarbonate solution.
- Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.
- The organic layer is separated, washed with saturated aqueous sodium thiosulfate to remove excess iodine, and dried over an anhydrous salt like sodium sulfate.
- The crude product can be purified by silica gel column chromatography to afford **1-Benzhydryl-3-iodoazetidine**.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of **1-Benzhydryl-3-iodoazetidine** from its starting materials.

Synthesis of 1-Benzhydryl-3-iodoazetidine

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Benzhydryl-3-iodoazetidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 125735-40-2 CAS MSDS (1-Benzhydryl-3-iodoazetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- To cite this document: BenchChem. [1-Benzhydryl-3-iodoazetidine structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139217#1-benzhydryl-3-iodoazetidine-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com